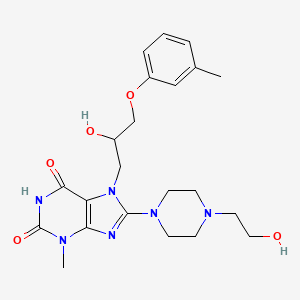

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-derived compound with a complex structure featuring two critical substituents:

- Position 7: A 2-hydroxy-3-(m-tolyloxy)propyl group, which introduces a meta-methylphenoxy moiety linked to a hydroxypropyl chain. This group likely enhances lipophilicity and influences receptor binding.

- Position 8: A 4-(2-hydroxyethyl)piperazin-1-yl group, which contributes to solubility and may modulate histamine release compared to other piperazine derivatives .

The compound’s molecular formula is inferred as C22H31N6O6 (based on structural analogs in and ).

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O5/c1-15-4-3-5-17(12-15)33-14-16(30)13-28-18-19(25(2)22(32)24-20(18)31)23-21(28)27-8-6-26(7-9-27)10-11-29/h3-5,12,16,29-30H,6-11,13-14H2,1-2H3,(H,24,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMBIQOYDHEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

Functional Group Introduction: The hydroxy, tolyloxy, and piperazinyl groups are introduced through a series of substitution and addition reactions. For example, the hydroxyethyl group can be introduced via nucleophilic substitution, while the tolyloxy group can be added through etherification.

Final Assembly: The final step involves the coupling of the substituted purine with the piperazine derivative under controlled conditions, such as refluxing in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydroxyl Groups

The compound contains two hydroxyl groups:

-

Primary hydroxyl (on the propyl chain): Susceptible to esterification or oxidation.

-

Secondary hydroxyl (on the hydroxyethyl piperazine): Less reactive but may form hydrogen bonds .

Reaction Table 2: Hydroxyl Group Transformations

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | Formation of acetylated derivatives |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Conversion to ketone (theoretical) |

Piperazine Ring Modifications

The 4-(2-hydroxyethyl)piperazin-1-yl group undergoes alkylation and acylation:

Reaction Table 3: Piperazine Reactivity

| Reaction | Conditions | Product Example |

|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃ | N-Ethyl-piperazine derivative |

| Acylation | Acetyl chloride, DCM | Acetylated piperazine |

This moiety’s flexibility allows for further derivatization in drug design .

Thermal Stability

-

Melting point data for similar compounds (e.g., 285°C for 8-bromo analogs) suggests high thermal stability .

-

Degrades above 300°C, forming CO₂ and nitrogenous byproducts (theoretical).

Hydrolytic Stability

Scientific Research Applications

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Modifications at Position 8 (Piperazine Substituents)

Modifications at Position 7 (Propyl Chain Substituents)

- Target Compound: 2-hydroxy-3-(m-tolyloxy)propyl The meta-methyl group on the phenoxy moiety balances lipophilicity and metabolic stability.

- Compound 887866-63-9 (): 3-phenoxypropyl Lacking hydroxyl and methyl groups, this simpler chain may reduce steric hindrance but decrease hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

Research Findings and Implications

- Enzyme Interactions : The hydroxyethyl group could mitigate histamine release, a critical advantage over ethyl- or methoxyphenyl-piperazine analogs .

- Metabolic Stability: The m-tolyloxy group may offer better resistance to oxidative metabolism compared to para-substituted phenoxy groups (e.g., 4-methoxyphenyl in ) .

Biological Activity

The compound 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 416.482 g/mol. The structure features a purine core substituted with various functional groups that are believed to contribute to its biological activity.

IUPAC Name

The IUPAC name for the compound is:

8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione .

Pharmacological Effects

Research indicates that purine derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer by inducing apoptosis in MDA-MB-231 cells .

- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential use in inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially useful in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by its structural components:

- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.

- Aromatic Substituents : The m-tolyloxy group may contribute to the interaction with biological targets such as enzymes or receptors.

- Piperazine Moiety : This structural feature is often associated with improved binding affinity to biological targets.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of purine derivatives and their evaluation against various cancer cell lines, demonstrating significant cytotoxicity .

- Another investigation focused on the anti-inflammatory effects of structurally related compounds, revealing their potential in mitigating symptoms associated with chronic inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to enhance yield and purity?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve nucleophilic substitution efficiency, as demonstrated in analogous purine-dione syntheses .

- Reaction time : Monitor progress via TLC at 24-hour intervals to avoid over-alkylation or byproduct formation.

- Purification : Recrystallization from hot ethyl acetate (EtOAc) or chloroform (CHCl₃) is effective for isolating crystalline products, with purity confirmed by HPLC and elemental analysis .

- Catalyst optimization : Test bases like K₂CO₃ or NaH to improve nucleophilic displacement at the purine C-8 position.

Q. Which spectroscopic techniques are essential for characterizing structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the m-tolyloxy group (δ 6.7–7.2 ppm aromatic protons) and hydroxyethyl-piperazine moiety (δ 3.4–3.7 ppm for CH₂ groups) .

- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1690–1700 cm⁻¹) functionalities.

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at expected m/z values and fragmentation patterns consistent with purine-dione scaffolds .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage protocols.

Advanced Research Questions

Q. What computational strategies are recommended for predicting reaction pathways and regioselectivity in derivatives?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for substitutions at the purine C-7 and C-8 positions. Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

- Reaction informatics : Apply ICReDD’s hybrid computational-experimental workflow to screen reaction conditions via quantum mechanics/molecular mechanics (QM/MM) simulations, reducing trial-and-error experimentation .

Q. How can contradictions in biological activity data between in vitro and in vivo models be systematically addressed?

- Methodology :

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .

- Metabolite identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation at the m-tolyl group or piperazine N-oxidation) that may alter activity .

- Dose-response reevaluation : Adjust in vitro assay concentrations to reflect achievable in vivo plasma levels.

Q. What advanced reactor designs improve scalability for multi-step syntheses involving sensitive intermediates?

- Methodology :

- Flow chemistry : Implement continuous-flow reactors with inline IR monitoring to control exothermic reactions (e.g., alkylation steps) and minimize intermediate degradation .

- Membrane separation : Use nanofiltration membranes to isolate intermediates without thermal stress, particularly for heat-labile hydroxylated derivatives .

Q. How should researchers validate conflicting computational predictions of binding affinity for target enzymes?

- Methodology :

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess ligand-protein binding stability, focusing on hydrogen bonding with conserved residues (e.g., purine-binding pockets in kinases) .

- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

- Solvent effects : Recalculate DFT-derived shifts using implicit solvent models (e.g., PCM for DMSO or CDCl₃) to improve agreement .

- Conformational sampling : Use molecular mechanics (e.g., Monte Carlo) to account for rotameric states of the hydroxypropyl side chain .

Q. What statistical approaches are robust for interpreting heterogeneous bioactivity data across cell lines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.